molecular formula C6H4BrCl2N3 B3012232 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 2172494-14-1

6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B3012232
CAS No.: 2172494-14-1
M. Wt: 268.92
InChI Key: KOOASTHOBMCGLM-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[4,5-b]pyridine core

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 . These receptors play crucial roles in regulating blood pressure and platelet aggregation, respectively.

Mode of Action

It’s known that the compound interacts with its targets through the nitrogen atoms at positions 3 (n3) and 4 (n4) of the imidazo[4,5-b]pyridine skeleton . This interaction can lead to changes in the receptor’s activity, potentially influencing physiological processes such as blood pressure regulation and platelet aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate compound is then subjected to halogenation reactions under phase transfer catalysis conditions to introduce the chlorine atom, resulting in the formation of 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOASTHOBMCGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172494-14-1
Record name 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride
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